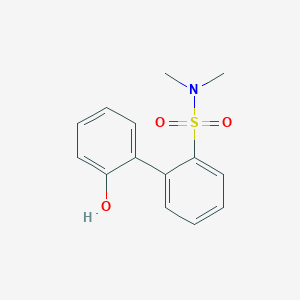

2-(2-N,N-Dimethylsulfamoylphenyl)phenol

Description

2-(2-N,N-Dimethylsulfamoylphenyl)phenol is a phenolic derivative featuring a sulfamoyl group (N,N-dimethylsulfonamide) at the ortho position of the phenyl ring. This compound combines the electronic and steric effects of the sulfamoyl group with the reactivity of the phenolic hydroxyl group, making it relevant in medicinal chemistry and materials science. Its structure enables interactions with biological targets, such as enzymes or DNA, while the sulfamoyl group enhances solubility and binding specificity .

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-10-6-4-8-12(14)11-7-3-5-9-13(11)16/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSLIACOQXQQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)phenol typically involves the reaction of 2-aminophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-aminophenol and dimethylsulfamoyl chloride.

Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as a base.

Procedure: The 2-aminophenol is dissolved in the solvent, and triethylamine is added. Dimethylsulfamoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-N,N-Dimethylsulfamoylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)phenol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the dimethylsulfamoyl group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfamoyl Group

The N,N-dimethylsulfamoyl group distinguishes this compound from analogs with bulkier or smaller substituents:

- Diethylsulfamoyl Analogs : Compounds like 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (CAS 795287-66-0) exhibit reduced antibacterial activity compared to dimethylsulfamoyl derivatives. Larger alkyl groups (e.g., diethyl) increase steric hindrance, limiting interactions with biological targets .

- Unsubstituted Sulfamoyl Groups : Compounds lacking alkylation (e.g., -SO₂NH₂) may exhibit higher reactivity but lower metabolic stability due to increased susceptibility to enzymatic degradation.

Functional Group Modifications on the Phenol Ring

Phenolic Hydroxyl vs. Carboxylic Acid

- 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)benzoic acid (CAS 1261939-26-7): Replacing the hydroxyl group with a carboxylic acid introduces ionization at physiological pH, altering solubility and membrane permeability. This derivative is used in coordination chemistry for synthesizing metal complexes with antiproliferative activity (20–41 nM against cancer cells) .

- Phenol Esters: Esters like 4-acetoxyphenyl derivatives (CAS 2345-34-8) lack hydrogen-bonding capacity, reducing interactions with polar biological targets compared to free phenols .

Formyl vs. Hydroxyl Substituents

- 5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol (CAS 1261925-90-9): The formyl group (-CHO) enhances electrophilicity, enabling Schiff base formation. This property is exploited in synthesizing fluorescent probes or metal-organic frameworks, unlike the hydroxyl group, which prioritizes hydrogen bonding .

Structural Isomers and Electronic Effects

- Positional Isomers: Shifting the sulfamoyl group from the ortho to meta or para positions (e.g., 5-(3-N,N-dimethylsulfamoylphenyl) vs. 4-substituted isomers) alters electronic distribution.

Chemical Stability and Reactivity

- Fenton Oxidation Sensitivity: Unlike nitro-substituted phenols (e.g., 2-nitro-4-methoxyaniline), which degrade rapidly under Fenton conditions, the sulfamoyl group in 2-(2-N,N-dimethylsulfamoylphenyl)phenol confers resistance to oxidative degradation due to electron-withdrawing effects .

- IR Spectral Signatures: The phenolic -OH group exhibits a characteristic broad peak near 3300 cm⁻¹, while the sulfonamide S=O stretch appears at ~1150–1350 cm⁻¹. Esters (e.g., phenyl acetate) lack the -OH peak but show C=O stretches at ~1724 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.